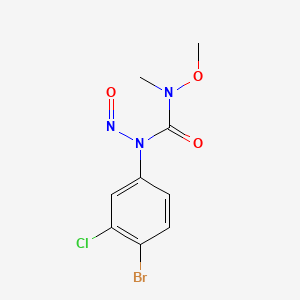
1-(Isocyanatomethyl)-3-methylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isocyanatomethyl)-3-methylcyclopentane: is an organic compound with the molecular formula C10H14N2O2 . It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethane products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-3-methylcyclopentane can be synthesized through the reaction of 3-methylcyclopentane with phosgene and a suitable amine. The reaction typically involves the following steps:
Formation of the intermediate carbamoyl chloride: This is achieved by reacting 3-methylcyclopentane with phosgene.
Reaction with an amine: The intermediate carbamoyl chloride is then reacted with an amine to form the desired isocyanate compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Isocyanatomethyl)-3-methylcyclopentane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Can polymerize to form polyurethanes.
Substitution Reactions: Reacts with nucleophiles to form substituted products.
Common Reagents and Conditions:
Alcohols: For urethane formation, common alcohols like methanol or ethanol are used.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reactions.
Temperature and Pressure: Reactions are typically carried out at moderate temperatures (50-100°C) and atmospheric pressure.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Wissenschaftliche Forschungsanwendungen
1-(Isocyanatomethyl)-3-methylcyclopentane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of polyurethane foams, coatings, and adhesives
Wirkmechanismus
The mechanism of action of 1-(Isocyanatomethyl)-3-methylcyclopentane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and polyurethanes. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products.
Vergleich Mit ähnlichen Verbindungen
Toluene Diisocyanate (TDI): Commonly used in the production of flexible polyurethane foams.
Hexamethylene Diisocyanate (HDI): Used in the production of polyurethane coatings.
Methylene Diphenyl Diisocyanate (MDI): Used in the production of rigid polyurethane foams.
Uniqueness: 1-(Isocyanatomethyl)-3-methylcyclopentane is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isocyanates. Its cyclopentane ring provides rigidity, making it suitable for applications requiring durable and stable materials.
Eigenschaften
CAS-Nummer |
82250-97-3 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-(isocyanatomethyl)-3-methylcyclopentane |
InChI |
InChI=1S/C8H13NO/c1-7-2-3-8(4-7)5-9-6-10/h7-8H,2-5H2,1H3 |
InChI-Schlüssel |
WDCCLGNQLRJZTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)








![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
